molecular formula C7H6ClN3O5 B14761210 [[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate

[[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate

Katalognummer: B14761210
Molekulargewicht: 247.59 g/mol
InChI-Schlüssel: AIKYCZAJFZQXPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate is a complex organic compound that features a nitrofuran moiety, which is known for its broad spectrum of biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with amino compounds under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the nitration of furan, followed by the introduction of amino and chloroacetate groups through controlled reactions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

[[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloroacetate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can react with the chloroacetate group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted acetates.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

Biologically, this compound has shown potential as an antimicrobial agent due to its nitrofuran moiety. It can inhibit the growth of various bacteria and fungi, making it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the treatment of infections and other diseases.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings.

Wirkmechanismus

The mechanism of action of [[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate involves its interaction with cellular components. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that damage cellular structures. This leads to the inhibition of essential biological processes, ultimately resulting in cell death. The compound targets multiple pathways, making it effective against a broad range of microorganisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate is unique due to its combination of a nitrofuran moiety with a chloroacetate group. This dual functionality allows it to participate in a wide range of chemical reactions and enhances its potential for diverse applications in research and industry.

Eigenschaften

Molekularformel

C7H6ClN3O5

Molekulargewicht

247.59 g/mol

IUPAC-Name

[[amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate

InChI

InChI=1S/C7H6ClN3O5/c8-3-6(12)16-10-7(9)4-1-2-5(15-4)11(13)14/h1-2H,3H2,(H2,9,10)

InChI-Schlüssel

AIKYCZAJFZQXPW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=NOC(=O)CCl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.